molecular formula C20H16N2S2 B14611937 1,3-Benzenedicarbothioamide, N,N'-diphenyl- CAS No. 59411-78-8

1,3-Benzenedicarbothioamide, N,N'-diphenyl-

Cat. No.: B14611937
CAS No.: 59411-78-8
M. Wt: 348.5 g/mol
InChI Key: YIXFWLYEXQXCGV-UHFFFAOYSA-N
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Description

1,3-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a benzenedicarbothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedicarbothioamide, N,N’-diphenyl- typically involves the reaction of 1,3-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline under controlled conditions to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thioamide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,3-Benzenedicarbothioamide, N,N’-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-Benzenedicarbothioamide, N,N’-diphenyl- exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction processes and interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylguanidine: Similar in structure but contains a guanidine group instead of thioamide.

    1,3-Diphenylurea: Contains a urea group instead of thioamide.

    1,3-Diphenylthiourea: Contains a thiourea group instead of thioamide.

Uniqueness

1,3-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific thioamide functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59411-78-8

Molecular Formula

C20H16N2S2

Molecular Weight

348.5 g/mol

IUPAC Name

1-N,3-N-diphenylbenzene-1,3-dicarbothioamide

InChI

InChI=1S/C20H16N2S2/c23-19(21-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(24)22-18-12-5-2-6-13-18/h1-14H,(H,21,23)(H,22,24)

InChI Key

YIXFWLYEXQXCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=CC(=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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